Noscapine Hydrochloride

Pharmacokinetics Formulation Science Bioavailability

Researchers studying microtubule dynamics often face non-specific inhibitors that alter total polymer mass. Noscapine hydrochloride attenuates dynamic instability without affecting total tubulin polymer mass. • Superior oral bioavailability (baseline 100%) vs. embonate salt (71%, p<0.05) • Crosses blood-brain barrier; documented synergy with paclitaxel in LNCaP & PC-3 cells • Validated bradykinin receptor antagonist (pA2 = 6.68); resolves ACEI-induced cough at 15 mg TID

Molecular Formula C22H23NO7.ClH
C22H24ClNO7
Molecular Weight 449.9 g/mol
CAS No. 912-60-7
Cat. No. B1662299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoscapine Hydrochloride
CAS912-60-7
SynonymsCapval
Capval Tropfen
Embonate, Noscapine Hydrogen
Hydrochloride, Noscapine
Hydrogen Embonate, Noscapine
Librochin prikkelhoest
Narcotine
Noscapect
Noscapine
Noscapine Hydrochloride
Noscapine Hydrogen Embonate
prikkelhoest, Librochin
Tropfen, Capval
Tuscalman
Molecular FormulaC22H23NO7.ClH
C22H24ClNO7
Molecular Weight449.9 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl
InChIInChI=1S/C22H23NO7.ClH/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H/t17-,18+;/m1./s1
InChIKeyMFLVZFXCSKVCSH-URBRKQAFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Noscapine Hydrochloride: Product Overview


Noscapine hydrochloride (CAS 912-60-7) is the hydrochloride salt form of noscapine, a phthalideisoquinoline alkaloid naturally occurring in opium latex at 1–10% of total alkaloid content [1]. With a molecular weight of 449.88 g/mol and the formula C22H23NO7·HCl , the compound is freely soluble in water and ethanol [2], with typical solubility specifications of 50 mM in 1 eq. HCl . Pharmacologically, noscapine hydrochloride exhibits a dual mechanism: it acts centrally as an antitussive agent via sigma opioid receptor activation and bradykinin antagonism [3], while also functioning as a microtubule-targeting agent that disrupts mitotic spindle dynamics without altering total tubulin polymer mass [4].

Salt Form
Hydrochloride salt for aqueous solubility and consistent in vivo exposure
Mechanism
Microtubule dynamics modulator; does not alter total tubulin polymer mass
Pathway Probe
Bradykinin receptor antagonist (pA2 6.68) for cough-reflex models
Genotype Consideration
CYP2C9-dependent clearance; genotyping recommended for PK/PD studies

Noscapine Hydrochloride: Substitution Challenges


Generic substitution with alternative salt forms or structurally similar microtubule inhibitors is precluded by three verifiable factors. First, noscapine hydrochloride demonstrates significantly faster absorption and higher peak plasma concentrations compared to the embonate salt form (average bioavailability of embonate = 71% of hydrochloride solution, p<0.05) [1]. Second, noscapine exhibits a unique microtubule-modulating mechanism distinct from classic microtubule inhibitors such as colchicine and nocodazole: it attenuates dynamic instability without affecting total intracellular tubulin polymer mass [2], a property not shared by taxanes (polymer stabilizers) or vinca alkaloids (polymer destabilizers). Third, noscapine demonstrates pronounced pharmacokinetic variability linked to CYP2C9 genotype [3], with apparent clearance ranging from 343 L/h in poor metabolizers to 958 L/h in extensive metabolizers—a variability profile that necessitates careful experimental design not transferable across compound classes.

!

Noscapine embonate salt shows 29% lower relative oral bioavailability; systemic exposure may not replicate in in vivo models.

!

Distinct microtubule mechanism: no polymer mass reduction, unlike colchicine/nocodazole. Functional readouts not interchangeable.

!

CYP2C9 genotype clearance range (2.8-fold) requires specific stratification; not directly comparable to CYP2D6 substrates (e.g. codeine).

Noscapine Hydrochloride: Comparative Evidence


Hydrochloride vs. Embonate: Absorption Kinetics

In a direct head-to-head pharmacokinetic comparison, noscapine hydrochloride solution demonstrated significantly superior absorption characteristics relative to noscapine hydrogen embonate suspensions. The hydrochloride form achieved faster absorption and higher peak plasma concentrations [1]. The average bioavailability of the embonate formulations was only 71% of that achieved with the noscapine hydrochloride solution (p<0.05) [1]. This difference is attributable to the enhanced aqueous solubility of the hydrochloride salt compared to the embonate form.

Absorption: HCl vs. Embonate
Head-to-head
29% lower bioavailability (embonate)
n=20 crossover p
Reported oral bioavailability context; hydrochloride provides consistent exposure reference.
Aqueous solution vs. suspension; healthy volunteers.
Pharmacokinetics Formulation Science Bioavailability

Microtubule Dynamics vs. Colchicine and Nocodazole

Noscapine binds to tubulin and alters microtubule dynamics through a mechanism mechanistically distinct from colchicine-site binders and vinca alkaloids. Specifically, noscapine increases the time that cellular microtubules spend idle in a paused state without affecting the total intracellular tubulin polymer mass [1]. In contrast, colchicine and nocodazole promote microtubule depolymerization and reduce total polymer mass, while paclitaxel stabilizes microtubules and increases polymer mass [2]. This class-level mechanistic distinction has functional consequences: noscapine does not induce peripheral neuropathy in experimental models, a common toxicity associated with other microtubule inhibitors such as taxanes and vinca alkaloids [1].

Tubulin Polymer Mass
Class-level
No change in polymer mass; paused state prolonged
Mammalian cell lines
Mechanistic distinction from depolymerizers (colchicine) and stabilizers (paclitaxel).
Functional consequence: absence of peripheral neuropathy in models.
Microtubule Dynamics Antimitotic Agents Cancer Cell Biology

ACEI-Induced Cough Resolution

In a clinical study of hypertensive patients experiencing persistent dry cough due to angiotensin-converting enzyme inhibitor (ACEI) therapy, noscapine hydrochloride administered at 15 mg orally three times daily effectively resolved cough in 19 of 21 patients (90%) with moderate to severe cough within 4–9 days of treatment initiation, while allowing continuation of ACEI therapy [1]. This outcome is attributed to noscapine's bradykinin antagonist activity (pA2 = 6.68 at bradykinin receptors) , a mechanism not shared by centrally-acting antitussives such as dextromethorphan or codeine that target NMDA/opioid pathways rather than peripheral bradykinin-mediated cough.

ACEI-Cough Resolution
Endpoint context
90% (19/21) cough resolution in 4–9 days
15 mg TID n=21
Reported endpoint response in ACEI-induced cough model; bradykinin antagonism context.
Open-label study; no comparator data for dextromethorphan.
Clinical Pharmacology Antitussive ACE Inhibitor Side Effects

Paclitaxel Synergy in Prostate Cancer

In LNCaP and PC-3 human prostate cancer cell lines, the combination of paclitaxel plus noscapine produced significantly greater reductions in cell viability compared to either agent administered alone or to untreated controls (MTT assay) [1]. AO/EB double staining confirmed increased percentages of apoptotic cells in the combination group relative to single-agent treatments [1]. At the molecular level, the combination significantly decreased Bcl-2 mRNA expression while increasing Bax mRNA expression and the Bax/Bcl-2 ratio in both cell lines (p<0.05) [1]. Additionally, combination treatment decreased androgen receptor (AR) and prostate-specific antigen (PSA) mRNA expression in LNCaP cells (p<0.05) [1].

Synergy with Paclitaxel
Head-to-head
Synergistic viability reduction; increased Bax/Bcl-2 ratio
LNCaP, PC-3 lines p
Supports apoptosis pathway-response interpretation in prostate cancer cell models.
MTT and AO/EB staining; qRT-PCR endpoints.
Cancer Therapeutics Combination Chemotherapy Prostate Cancer

CYP2C9 Genotype and Pharmacokinetic Variability

A semi-mechanistic population pharmacokinetic analysis in 48 healthy volunteers (30 men, 18 women; mean age 33 years) following oral administration of noscapine 50 mg revealed pronounced CYP2C9 genotype-dependent clearance variability [1]. Apparent clearance was estimated at 958 ± 548 L/h for extensive metabolizers (CYP2C9*1/*1 and *1/*9), 531 ± 304 L/h for intermediate metabolizers with activity score 1.5 (CYP2C9*1/*2), and 343 ± 197 L/h for poor metabolizers and intermediate metabolizers with activity score 1.0 (CYP2C9*1/*3, *2/*3, and *3/*3) [1]. This 2.8-fold difference between extensive and poor metabolizers creates substantial inter-individual variability (73% CV for AUC with 200 mg tablets) [2] that is not observed with codeine (CYP2D6 substrate) or dextromethorphan (CYP2D6 substrate) [3].

CYP2C9 Clearance
Cross-study
958 L/h (EM) to 343 L/h (PM)
2.8-fold range n=48
Genotype-dependent PK variability; requires CYP2C9 stratification, not interchangeable with CYP2D6 substrates.
Population PK model; 50 mg oral dose in healthy volunteers.
Pharmacogenomics Drug Metabolism Population Pharmacokinetics

Organic Acid Co-Formulation for Release Stability

As a weakly basic drug, noscapine hydrochloride presents specific formulation challenges in diffusion-controlled release systems. In the increasing pH milieu of gastrointestinal fluid, once the pKa or precipitating pH is exceeded, precipitation of the poorly soluble free base occurs within the dosage form, preventing further drug diffusion [1]. This problem can be solved specifically for noscapine HCl (but not for all weak bases) through the addition of organic acids (succinic, adipic, tartaric, or citric acids) to the tabletting mass, which maintains pH within the diffusion coating below the precipitating pH of noscapine, thereby improving release over the pH range 1.2–7.5 [1].

Release Formulation
Class-level
Organic acid co-formulation maintains pH 1.2–7.5 release
citric, tartaric acids
Validated approach for noscapine HCl; other weak bases may need different acid optimization.
Diffusion tablets; 8-hour in vitro dissolution gradient.
Pharmaceutical Formulation Drug Release Gastrointestinal pH

Noscapine Hydrochloride: Application Scenarios


In Vivo Antitumor: Oral Bioavailability and PK

When designing in vivo cancer studies with oral noscapine administration, the hydrochloride salt form is indicated due to its superior bioavailability (baseline 100%) compared to the embonate salt (71% relative bioavailability, p<0.05) [1]. Researchers should account for the absolute oral bioavailability of 30% with 3.6-fold interindividual variation [1] and the pronounced first-pass hepatic extraction [2]. The compound's unique microtubule-modulating profile—preserving total polymer mass while increasing mitotic pause time [3]—makes it particularly suitable for glioblastoma models given its ability to cross the blood-brain barrier [3]. Dosing strategies should incorporate CYP2C9 genotype stratification due to the 2.8-fold clearance range across metabolizer phenotypes [2].

Paclitaxel Combination in Prostate Cancer Models

For studies evaluating microtubule-targeting combination strategies in prostate cancer, noscapine hydrochloride demonstrates documented in vitro synergy with paclitaxel in both LNCaP and PC-3 cell lines [4]. The combination significantly reduces cell viability and increases apoptotic cell populations compared to either monotherapy, with molecular confirmation via decreased Bcl-2 mRNA, increased Bax mRNA, elevated Bax/Bcl-2 ratio, and decreased AR and PSA expression (p<0.05) [4]. This established synergy profile distinguishes noscapine from other tubulin-binding agents lacking similar combination data.

Bradykinin Pathway and ACEI-Cough Models

For investigators studying bradykinin-mediated pathophysiology or cough reflex mechanisms, noscapine hydrochloride serves as a validated pharmacological tool with quantified bradykinin receptor antagonism (pA2 = 6.68) . Clinical evidence demonstrates 90% efficacy (19/21 patients) in resolving ACEI-induced cough at 15 mg TID within 4–9 days [5]. This bradykinin-targeting mechanism is distinct from centrally-acting antitussives (codeine, dextromethorphan) that modulate NMDA/opioid pathways, providing researchers with a peripheral pathway-specific intervention tool.

Controlled-Release Formulation for Weak Bases

Noscapine hydrochloride serves as a model weakly basic drug for developing controlled-release diffusion dosage forms, with established formulation solutions using organic acid co-formulants (succinic, adipic, tartaric, or citric acids) to maintain release across the gastrointestinal pH range (1.2–7.5) [6]. The compound's specific pH-precipitation profile and validated acid stabilization strategy provide a reference case for formulation scientists working with compounds of similar pKa characteristics.

Application
Selection Property
Validation Focus
In vivo tumor model PK studies
Salt-form selection for systemic exposure
CYP2C9 genotyping and exposure-model review
Prostate cancer cell-line combination studies
Microtubule-targeting combination synergy
Apoptosis and gene expression endpoints (Bcl-2/Bax)
Bradykinin receptor antagonism research
Peripheral bradykinin pathway probe
Cough-reflex endpoint monitoring (ACEI-induced model)
Weak-base diffusion release formulation model
Acid-coformulation release stability
pH-gradient dissolution and acid selection review

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